Binding Affinity to Human Tau Protein: Direct Comparative Ki Values vs. Related Thiazole Derivatives
2-Bromo-4-(tert-butyl)thiazole-5-carboxylic acid demonstrates moderate binding affinity to human recombinant tau (residues 243–375) with a Ki of 529 nM in a fluorescence displacement assay [1]. This value places it within the same order of magnitude as benzothiazole-based tau aggregation inhibitors, which typically exhibit IC₅₀ values below 100 nM for the most potent optimized leads [2]. The presence of the tert-butyl group is inferred to contribute to hydrophobic interactions that enhance binding relative to unsubstituted thiazole-5-carboxylic acid scaffolds, though direct head-to-head data are not available in the public domain.
| Evidence Dimension | Binding Affinity (Ki) to Human Recombinant Tau |
|---|---|
| Target Compound Data | Ki = 529 nM |
| Comparator Or Baseline | Optimized benzothiazole-based tau aggregation inhibitors (e.g., NNI3, NNI5) with IC₅₀ < 100 nM |
| Quantified Difference | Target compound is approximately 5- to 10-fold less potent than lead benzothiazole inhibitors |
| Conditions | Displacement of Thio-T from human recombinant tau (243–375) expressed in E. coli BL21(DE3)RIL; fluorescence assay after 1.5 hr incubation |
Why This Matters
The quantified Ki provides a benchmark for structure-activity relationship (SAR) studies, enabling rational selection of this scaffold for hit-to-lead optimization in tau-targeting programs.
- [1] BindingDB. (n.d.). BDBM50104115 / CHEMBL3593919: Affinity Data for 2-Bromo-4-(tert-butyl)thiazole-5-carboxylic acid — Tau Binding. View Source
- [2] CRISP — Computer Retrieval of Information on Scientific Projects. (n.d.). Benzothiazole Derivative Tau Aggregation Inhibitor Potency. View Source
